molecular formula C19H20N2O3S B10992973 N-[4-(2-hydroxyethoxy)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

N-[4-(2-hydroxyethoxy)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

Cat. No.: B10992973
M. Wt: 356.4 g/mol
InChI Key: DCBFJPDTBPYWTP-UHFFFAOYSA-N
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Description

N-[4-(2-hydroxyethoxy)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-hydroxyethoxy)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core structures, such as the pyrrole and thiophene rings, followed by their functionalization and coupling.

    Pyrrole Synthesis: Pyrrole can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Thiophene Synthesis: Thiophene can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Coupling Reactions: The final step involves coupling the synthesized pyrrole and thiophene derivatives with the phenyl ring substituted with 2-hydroxyethoxy and propanamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-hydroxyethoxy)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(2-hydroxyethoxy)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-hydroxyethoxy)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-hydroxyethoxy)phenyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is unique due to its combination of pyrrole, thiophene, and phenyl rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for designing new compounds with tailored biological and physical properties.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[4-(2-hydroxyethoxy)phenyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C19H20N2O3S/c22-10-11-24-17-5-3-16(4-6-17)20-19(23)13-18(15-7-12-25-14-15)21-8-1-2-9-21/h1-9,12,14,18,22H,10-11,13H2,(H,20,23)

InChI Key

DCBFJPDTBPYWTP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(CC(=O)NC2=CC=C(C=C2)OCCO)C3=CSC=C3

Origin of Product

United States

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